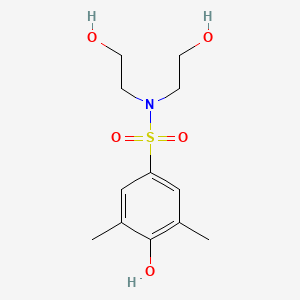
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide: is an organic compound with a complex structure that includes multiple aromatic rings and a thioamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide typically involves the reaction of 4-methylbenzenamine with 3,5-diphenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a sulfur source, such as Lawesson’s reagent, to introduce the thioamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparación Con Compuestos Similares
- N,N-bis(4-methylphenyl)ethanediamide
- 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
- N,N’-propanediyl-bis-benzenesulfonamide
Uniqueness: N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide is unique due to its specific combination of aromatic rings and thioamide functionality. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
138249-52-2 |
|---|---|
Fórmula molecular |
C33H27NS |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide |
InChI |
InChI=1S/C33H27NS/c1-24-13-17-31(18-14-24)34(32-19-15-25(2)16-20-32)33(35)30-22-28(26-9-5-3-6-10-26)21-29(23-30)27-11-7-4-8-12-27/h3-23H,1-2H3 |
Clave InChI |
RYMMDXDEBKFQFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=S)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)


![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
